

Spectroscopic Analysis of Ethyl Myristate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl Myristate** (Ethyl Tetradecanoate), a fatty acid ester with applications in various scientific and industrial fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **Ethyl Myristate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Myristate**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH2-CH3
2.28	Triplet	2H	-CO-CH ₂ -CH ₂ -
1.61	Quintet	2H	-CO-CH ₂ -CH ₂ -
1.25	Multiplet	20H	-(CH2)10-
0.88	Triplet	3H	-CH2-CH3
1.251	Triplet	3H	-O-CH2-CH3

Solvent: CDCl₃. Frequency: 90 MHz.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Ethyl Myristate



Chemical Shift (δ) ppm	Assignment
173.78	C=O
60.10	-O-CH₂-CH₃
34.43	-CO-CH ₂ -CH ₂ -
32.03	-(CH ₂)n-
29.76	-(CH ₂)n-
29.57	-(CH ₂)n-
29.46	-(CH ₂)n-
29.39	-(CH ₂)n-
29.26	-(CH ₂)n-
25.08	-CO-CH ₂ -CH ₂ -
22.78	-CH2-CH3
14.29	-CH ₂ -CH ₃
14.13	-O-CH2-CH3

Solvent: CDCl₃. Frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Ethyl Myristate**

Wavenumber (cm⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1458	Medium	C-H bend (alkane)
1180	Strong	C-O stretch (ester)



Technique: FT-IR.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **Ethyl Myristate**

m/z	Relative Intensity	Assignment
256	Present	[M] ⁺ (Molecular Ion)
211	High	[M - OCH ₂ CH ₃]+
101	High	[CH ₂ (CH ₂) ₄ C(OH)=OH] ⁺
88	Base Peak	[CH₃CH2OC(OH)=CH2] ⁺ (McLafferty rearrangement)
43	High	[C ₃ H ₇]+

Technique: Electron Ionization (EI)-GC-MS.[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Approximately 5-25 mg of Ethyl Myristate is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[4][5]
- The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]
- The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

2.1.2. Data Acquisition



- The prepared NMR tube is inserted into the spectrometer's probe.
- The magnetic field is shimmed to achieve optimal homogeneity, which is crucial for highresolution spectra.
- For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often required.[7]

Infrared (IR) Spectroscopy

- 2.2.1. Sample Preparation (Neat Liquid/Thin Film Method)
- A single drop of liquid Ethyl Myristate is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][8]
- A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the two plates.[1][8]

2.2.2. Data Acquisition (FT-IR)

- A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]
- The prepared salt plates containing the Ethyl Myristate sample are placed in the spectrometer's sample holder.
- The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)



2.3.1. Sample Introduction and Ionization (GC-MS with Electron Ionization)

- A dilute solution of Ethyl Myristate in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
- The solution is injected into a Gas Chromatograph (GC), where the **Ethyl Myristate** is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated Ethyl Myristate elutes from the GC column and enters the ion source of the Mass Spectrometer.
- In the ion source, the gaseous **Ethyl Myristate** molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).[10][11]

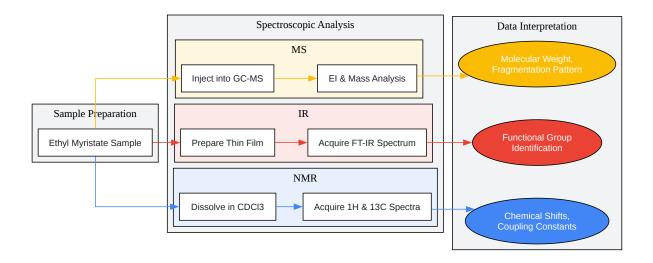
2.3.2. Mass Analysis and Detection

- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl Myristate**.





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Caption: Workflow for the spectroscopic analysis of **Ethyl Myristate**.

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